4-Fluoro-N-(indan-2-yl)benzamide
概述
描述
AVE3085是一种有效的内皮型一氧化氮合酶增强剂,主要用于治疗心血管疾病。 它在保护内皮功能方面显示出巨大潜力,通过增强一氧化氮的产生和减少氧化应激来实现 .
准备方法
合成路线和反应条件: AVE3085的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 合成路线和反应条件的具体细节是专有的,在公开文献中没有广泛披露 .
工业生产方法: AVE3085的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持最终产品的稳定性和有效性 .
化学反应分析
反应类型: AVE3085会经历各种化学反应,包括:
氧化: AVE3085在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 该化合物也可以发生还原反应,这可能会改变其化学结构和性质。
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生不同的氧化衍生物,而还原可以产生AVE3085的还原形式 .
科学研究应用
AVE3085具有广泛的科学研究应用,包括:
化学: 用作研究一氧化氮合酶增强剂作用的模型化合物。
生物学: 研究其在调节内皮功能和减少氧化应激中的作用。
医学: 研究其在治疗心血管疾病(包括动脉粥样硬化和高血压)中的治疗潜力。
工业: 用于开发新的心血管药物和治疗剂 .
作用机制
AVE3085通过增强内皮型一氧化氮合酶的转录发挥作用,从而导致一氧化氮的产生增加。这反过来有助于维持内皮功能并减少氧化应激。 该化合物还抑制精氨酸酶和诱导型一氧化氮合酶的活性,进一步促进了其保护作用 .
类似化合物:
不对称二甲基精氨酸(ADMA): 内皮型一氧化氮合酶的内源性抑制剂。
L-精氨酸: 一氧化氮的前体,常与AVE3085联合使用以增强效果。
二羟基二十碳三烯酸: 上调内皮型一氧化氮合酶表达的代谢产物.
AVE3085的独特性: AVE3085在增强内皮型一氧化氮合酶的转录方面是独一无二的,从而导致一氧化氮的产生增加和内皮功能的改善。 与其他化合物不同,AVE3085还抑制精氨酸酶和诱导型一氧化氮合酶,为保护内皮功能提供了一种多方面的途径 .
相似化合物的比较
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of endothelial nitric oxide synthase.
L-arginine: A precursor of nitric oxide, often used in combination with AVE3085 for enhanced effects.
Dihydroxyeicosatrienoic Acid: A metabolite that upregulates endothelial nitric oxide synthase expression.
Uniqueness of AVE3085: AVE3085 is unique in its ability to enhance the transcription of endothelial nitric oxide synthase, leading to increased nitric oxide production and improved endothelial function. Unlike other compounds, AVE3085 also inhibits arginase and inducible nitric oxide synthase, providing a multifaceted approach to protecting endothelial function .
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCJNSDIVCXYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450348-85-3 | |
Record name | AVE 3085 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVE-3085 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。